(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene
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Description
(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.087. The purity is usually 95%.
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Scientific Research Applications
Photochromism and Crystal Structure
(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a type of chromene compound. Chromenes like CHR2–4 have been studied for their photochromic properties in crystalline states, highlighting their potential use in optical data storage and photo-switching applications (Hobley et al., 2000). Additionally, crystal structure studies of similar chromene compounds have revealed specific pi-pi stacking interactions and hydrogen bonds, suggesting applications in materials science and molecular engineering (da Silva et al., 2007).
Synthetic Applications
Chromene derivatives, including structures similar to this compound, have been explored for their synthetic versatility. For instance, the reaction of oxygen-containing benzo-fused cycloalkenes with hypervalent iodine reagents has led to the formation of substituted chromenes, which can be useful intermediates in organic synthesis (Ahmad & Silva, 2012).
Biological Activities
The 2H/4H-chromene scaffold, which includes this compound, is noted for its biological activities. It has been found to exhibit a variety of biological activities such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities, making it a significant focus for pharmaceutical research (Raj & Lee, 2020).
Cytotoxic Activities
Novel chromene derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, demonstrating the potential of such compounds, including this compound, in the development of anticancer drugs (Reddy et al., 2014).
Kinetic and Synthetic Studies
Studies have also focused on the kinetics and synthesis of chromene derivatives, investigating the reaction mechanisms and conditions, which can facilitate the development of new synthetic methods and compounds for various applications (Asheri et al., 2016).
Properties
IUPAC Name |
(4S)-4-azido-6-bromo-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-1-2-9-7(5-6)8(12-13-11)3-4-14-9/h1-2,5,8H,3-4H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEIFJJDVQZGCN-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N=[N+]=[N-])C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N=[N+]=[N-])C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.